molecular formula C16H16FN3O2S B5675163 1-[5-(4-fluorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide

1-[5-(4-fluorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide

Cat. No. B5675163
M. Wt: 333.4 g/mol
InChI Key: JZYHQKCRWYMLPR-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds typically involves the coupling of specific moieties such as fluorobenzyl, piperidine, and thiazole through various chemical reactions, including condensation and reductive amination. For instance, compounds with similar structures have been synthesized by coupling 4-(4-fluorobenzyl)piperidine with corresponding oxalamic acid, followed by reactions that form specific rings or substituents present in the ligand (Labas et al., 2009).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray diffraction studies, which reveal the crystal system, space group, and unit cell parameters of compounds. These analyses provide insights into the molecule's conformation and the intermolecular interactions that stabilize its structure. Such studies have been conducted on related compounds, shedding light on their molecular architecture and the nature of their bonding (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their functional groups and molecular structure. These properties are essential for understanding how these compounds interact with biological targets. Studies on similar molecules have explored their binding affinities to receptors, demonstrating the importance of specific substituents in determining their biological activities (Fang-wei, 2013).

Physical Properties Analysis

The physical properties of compounds, including their solubility, melting point, and crystallinity, are crucial for their formulation and application in medicinal chemistry. These properties are determined using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Research on analogous compounds has provided valuable data on their physical characteristics, aiding in the development of pharmaceutical formulations (Govindhan et al., 2017).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and interaction with other molecules, is essential for predicting the behavior of these compounds in biological systems. Studies on compounds with similar structures have explored their reactivity, highlighting the role of specific functional groups in their chemical behavior and interactions with biological targets (Jeankumar et al., 2013).

properties

IUPAC Name

1-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2S/c17-12-3-1-10(2-4-12)9-13-15(22)19-16(23-13)20-7-5-11(6-8-20)14(18)21/h1-4,9,11H,5-8H2,(H2,18,21)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYHQKCRWYMLPR-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC(=O)C(=CC3=CC=C(C=C3)F)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)N)C2=NC(=O)/C(=C\C3=CC=C(C=C3)F)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5E)-5-(4-fluorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide

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